
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide is a specialized organoboron compound that has gained attention in various fields of chemistry due to its unique properties. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide typically involves the nucleophilic substitution of potassium halomethyltrifluoroborates. This process can be carried out by reacting n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . This method ensures the formation of the desired trifluoroborate compound with high yield and purity.
Industrial Production Methods
Industrial production of potassium trifluoroborates often involves large-scale hydroboration or C-B coupling reactions. These methods are optimized for efficiency and cost-effectiveness, ensuring the production of high-quality compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions without degrading the boron functionality.
Reduction: It can participate in reduction reactions, often facilitated by suitable reducing agents.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, making it a valuable reagent in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. Typical conditions involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For instance, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide involves its role as a nucleophile in various chemical reactions. The compound’s trifluoroborate group facilitates the transfer of organic groups to metal catalysts, such as palladium, in cross-coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoroborate: A general class of compounds known for their stability and reactivity in cross-coupling reactions.
Boronic acids: These compounds are also used in Suzuki–Miyaura coupling but are less stable and more difficult to purify compared to trifluoroborates.
Boronate esters: Similar to boronic acids, these compounds lack the stability and functional-group compatibility of trifluoroborates.
Uniqueness
Potassium;trifluoro-(3-oxo-5-phenyl-pentyl)boranuide stands out due to its exceptional stability under oxidative conditions and its versatility in various chemical reactions. Its ability to participate in nucleophilic substitution and cross-coupling reactions makes it a valuable reagent in both academic and industrial settings .
Eigenschaften
Molekularformel |
C11H13BF3KO |
|---|---|
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-oxo-5-phenylpentyl)boranuide |
InChI |
InChI=1S/C11H13BF3O.K/c13-12(14,15)9-8-11(16)7-6-10-4-2-1-3-5-10;/h1-5H,6-9H2;/q-1;+1 |
InChI-Schlüssel |
PYXJUHWEFULCJH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC(=O)CCC1=CC=CC=C1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


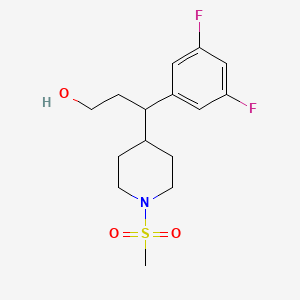
![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
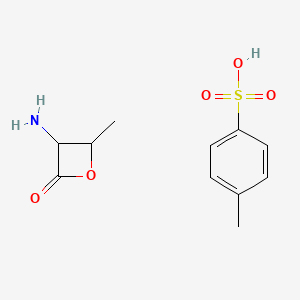
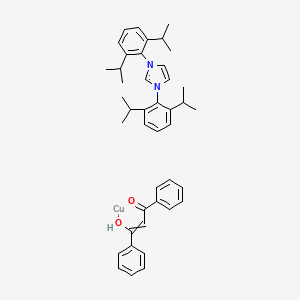

![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
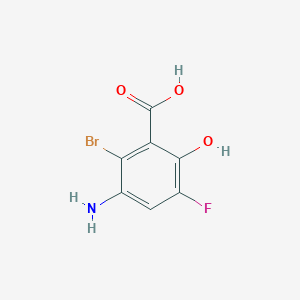
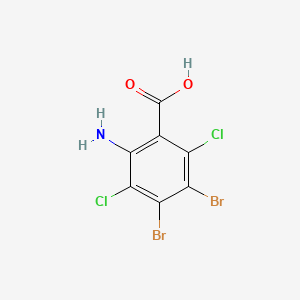
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
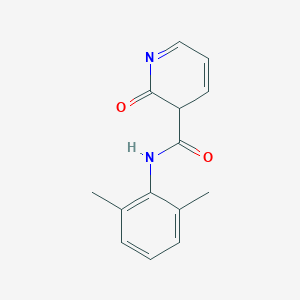
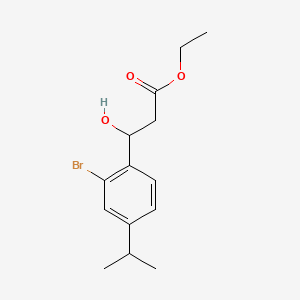
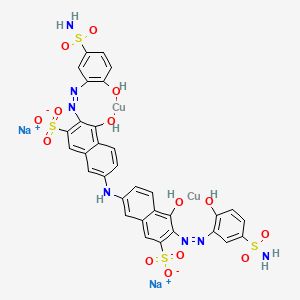
![5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)

